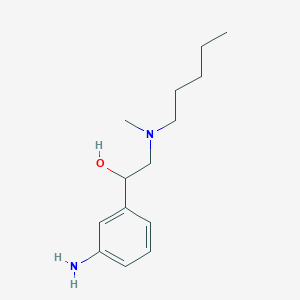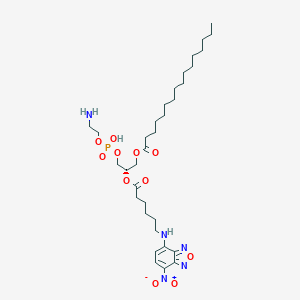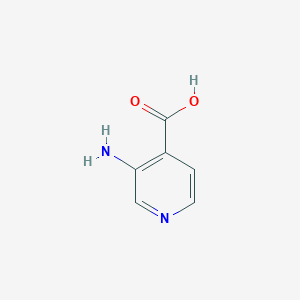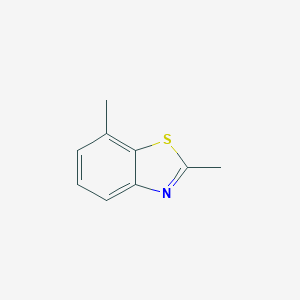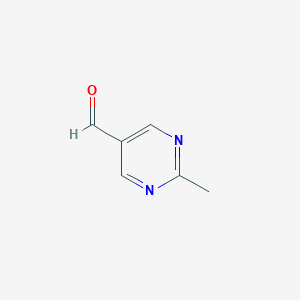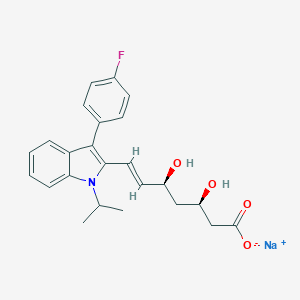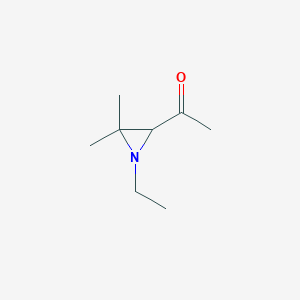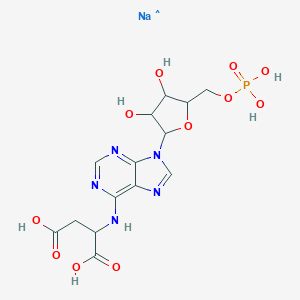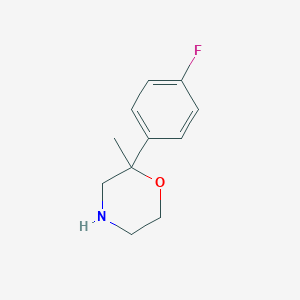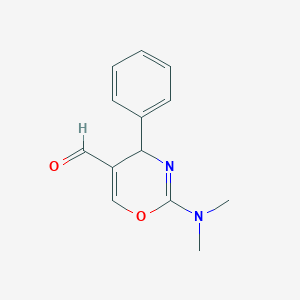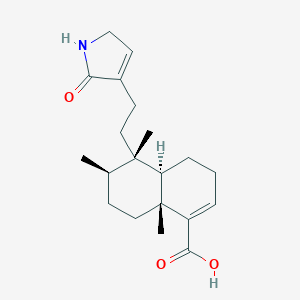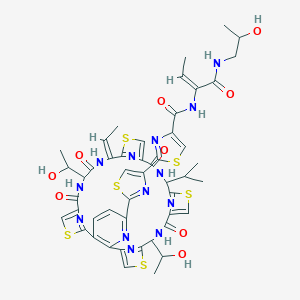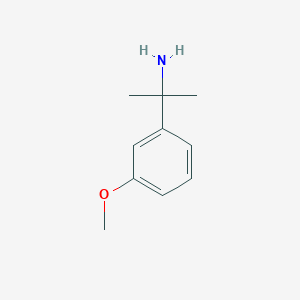![molecular formula C9H12O3S B021657 4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol CAS No. 104693-04-1](/img/structure/B21657.png)
4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol, commonly known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory conditions. It was first approved by the United States Food and Drug Administration (FDA) in 1978 for the treatment of rheumatoid arthritis and osteoarthritis. Since then, it has been used for the treatment of various other inflammatory conditions such as gout, ankylosing spondylitis, and menstrual cramps. In recent years, sulindac has gained attention for its potential use in cancer prevention and treatment.
作用机制
Sulindac is a nonselective COX inhibitor, which means that it inhibits both COX-1 and COX-2 enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, sulindac reduces inflammation and pain. In addition, sulindac has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the NF-κB signaling pathway.
生化和生理效应
Sulindac has been shown to have various biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in inflammation and pain. In addition, sulindac has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Sulindac has also been shown to have antioxidant properties, which may contribute to its anticancer effects.
实验室实验的优点和局限性
Sulindac has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, sulindac has some limitations. It is a nonselective COX inhibitor, which means that it can cause gastrointestinal side effects such as ulcers and bleeding. In addition, sulindac has a short half-life, which may limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of sulindac. One area of research is the development of more selective COX inhibitors that have fewer gastrointestinal side effects. Another area of research is the use of sulindac in combination with other drugs for the treatment of cancer. Sulindac has also been shown to have potential in the treatment of Alzheimer's disease and Parkinson's disease, and further research in these areas is needed. Finally, the use of sulindac in the prevention of cancer recurrence is an area of ongoing research.
合成方法
Sulindac can be synthesized through a multistep process starting from 2-nitrobenzaldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde, which is then condensed with 2-chloroethyl methanesulfonate to form 2-(methanesulfinyl)ethyl-2-aminobenzaldehyde. This intermediate is then cyclized to form 4-[2-(methanesulfinyl)ethyl]benzene-1,2-diol.
科学研究应用
Sulindac has been extensively studied for its potential use in cancer prevention and treatment. It has been shown to inhibit the growth of various cancer cell lines, including colon, breast, and prostate cancer cells. Sulindac exerts its anticancer effects through multiple mechanisms, including inhibition of cyclooxygenase (COX) enzymes, induction of apoptosis, and inhibition of angiogenesis.
属性
CAS 编号 |
104693-04-1 |
|---|---|
产品名称 |
4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol |
分子式 |
C9H12O3S |
分子量 |
200.26 g/mol |
IUPAC 名称 |
4-(2-methylsulfinylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O3S/c1-13(12)5-4-7-2-3-8(10)9(11)6-7/h2-3,6,10-11H,4-5H2,1H3 |
InChI 键 |
IMQIFINSHFBPIT-UHFFFAOYSA-N |
SMILES |
CS(=O)CCC1=CC(=C(C=C1)O)O |
规范 SMILES |
CS(=O)CCC1=CC(=C(C=C1)O)O |
同义词 |
1,2-Benzenediol, 4-[2-(methylsulfinyl)ethyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



